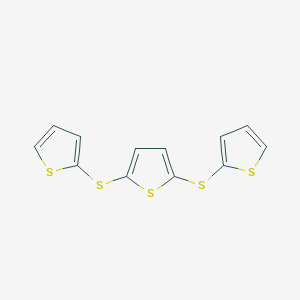

2,5-Bis(thiophen-2-ylsulfanyl)thiophene

Description

Significance of π-Conjugated Organosulfur Compounds in Advanced Materials

π-conjugated organosulfur compounds represent a critical class of materials in the field of materials science, primarily due to the unique electronic characteristics imparted by the sulfur atom. The presence of sulfur in a conjugated system influences its electronic structure, leading to desirable properties such as high charge carrier mobility and tunable energy levels. These attributes are fundamental to the performance of a wide array of advanced materials.

The incorporation of sulfur atoms into π-conjugated backbones can enhance intermolecular interactions, facilitating ordered molecular packing in the solid state. This ordered arrangement is crucial for efficient charge transport, a key requirement for high-performance electronic devices. Furthermore, the polarizability of the sulfur atom contributes to the material's ability to interact with light, making these compounds promising candidates for optoelectronic applications.

Overview of Thiophene (B33073) Scaffolds in Organic Electronics and Optoelectronics

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in the design of organic electronic and optoelectronic materials. Its derivatives, including oligothiophenes and polythiophenes, have been extensively studied and utilized in devices such as:

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of thiophene-based molecules promotes π-π stacking, which is essential for efficient charge transport in the active layer of OFETs. nih.gov

Organic Photovoltaics (OPVs): Thiophene-containing polymers and small molecules are widely used as donor materials in the active layer of OPVs due to their broad absorption in the visible spectrum and good hole-transporting properties.

Organic Light-Emitting Diodes (OLEDs): The ability to tune the emission color by modifying the chemical structure makes thiophene derivatives versatile components in the emissive layer of OLEDs.

The chemical versatility of the thiophene ring allows for the facile introduction of various functional groups, enabling the fine-tuning of its electronic and physical properties to meet the specific requirements of different applications.

Structural Context of 2,5-Bis(thiophen-2-ylsulfanyl)thiophene within Thiophene Chemistry

This compound belongs to a class of molecules where thiophene rings are linked by sulfur bridges (thioether linkages). This specific arrangement distinguishes it from the more common direct linkages between thiophene units at the 2,2'-, 2,3'-, or 3,3'-positions. The central thiophene ring is substituted at its 2 and 5 positions with thiophen-2-ylsulfanyl groups.

While specific research on this compound is limited, its structure suggests it could serve as a valuable building block for larger conjugated systems or as a functional material in its own right. Its properties are likely to be influenced by the interplay between the electron-rich thiophene rings and the connecting thioether bridges.

Structure

3D Structure

Properties

Molecular Formula |

C12H8S5 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

2,5-bis(thiophen-2-ylsulfanyl)thiophene |

InChI |

InChI=1S/C12H8S5/c1-3-9(13-7-1)15-11-5-6-12(17-11)16-10-4-2-8-14-10/h1-8H |

InChI Key |

QATPWAAMKAYSGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)SC2=CC=C(S2)SC3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis Thiophen 2 Ylsulfanyl Thiophene and Analogous Thiophene Sulfur Conjugates

Strategies for Thiophene (B33073) Ring Functionalization

Functionalization of the thiophene ring is a key strategy for the synthesis of complex thiophene-containing molecules. This approach involves the selective introduction of substituents onto a pre-formed thiophene nucleus.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of C-C and C-heteroatom bonds. These reactions are particularly valuable for the synthesis of conjugated thiophene systems.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. This method is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. nih.gov While traditionally used for C-C bond formation, modifications of the Stille coupling can be adapted for the synthesis of thiophene-containing polymers and other conjugated materials. nih.gov

A notable application of Stille-type polycondensation has been in the creation of phosphorus-crosslinked polythiophenes. This involves a novel Stille phosphorus-carbon (P-C) coupling reaction between phosphorus halides and aryl stannanes. semanticscholar.org Mechanistic studies have revealed that the phosphorus electrophile influences the reactivity of the palladium catalyst, a distinction from typical Stille C-C coupling reactions. semanticscholar.org

Table 1: Examples of Palladium Catalysts and Ligands in Stille Coupling

| Catalyst Precursor | Ligand | Typical Application |

| Pd(PPh₃)₄ | Triphenylphosphine | General C-C coupling |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Used with various phosphine (B1218219) ligands |

| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) chloride | General C-C coupling |

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. It is one of the most widely used cross-coupling reactions due to its mild reaction conditions, commercial availability of reagents, and low toxicity of byproducts. nih.govresearchgate.netorgsyn.org

This methodology has been successfully applied to the synthesis of 2-arylselenophenes and 2,5-diarylselenophenes, demonstrating its utility for creating bonds between aromatic rings. figshare.com Furthermore, the Suzuki-Miyaura coupling has been employed for the synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s. mdpi.com A catalyst system based on Pd(0) and a phosphine-based bulky ligand has shown high efficiency for these reactions. mdpi.com Recent advancements have also demonstrated the feasibility of conducting Suzuki-Miyaura couplings between thiophene and aniline (B41778) derivatives in water under aerobic conditions using micellar catalysis, highlighting a move towards more environmentally friendly synthetic routes. nih.govorgsyn.org The synthesis of various cyclopropylthiophenes has also been achieved using this method with high yields. sigmaaldrich.comresearchgate.net

Table 2: Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Substrates | Catalyst System | Base | Solvent | Yield | Reference |

| 2-Haloselenophenes and Boronic Acids | Palladium Salt | Not specified | Not specified | Good | figshare.com |

| Thiophene-2-boronic ester and Aryl Bromides | Pd(0)/L1 | Not specified | Not specified | Good to Excellent | mdpi.com |

| Bromoanilines and Thienyl Boronic Acids | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | High | nih.govorgsyn.org |

| Bromothiophenes and Cyclopropylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 69-93% | sigmaaldrich.comresearchgate.net |

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. smolecule.comresearchgate.netchemicalbook.comnih.gov This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. researchgate.netchemicalbook.com

The synthesis of thiophene acetylenes has been successfully achieved using Sonogashira cross-coupling reactions. smolecule.com For instance, the reaction of 3-iodothiophene (B1329286) with heptyne using a PdCl₂(PPh₃)₂/CuI catalytic system in the presence of triethylamine (B128534) yields the corresponding thiophene acetylene. smolecule.com Studies have shown that the use of tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) as a phase transfer catalyst can improve reaction outcomes. smolecule.com A facile synthesis of substituted thiophenes has also been described via a Pd/C-mediated Sonogashira coupling in water, showcasing an economical and reliable process for preparing acetylenic thiophenes with a wide range of functional groups. semanticscholar.org The synthesis of 2,5-bis((trimethylsilyl)ethynyl)thiophene from 2,5-diiodothiophene (B186504) and trimethylsilylacetylene (B32187) is another example of the application of this methodology. acs.org

Thiolation and Sulfanyl (B85325) Group Introduction Techniques

The introduction of sulfur functionalities onto thiophene rings is a direct approach to synthesizing thiophene-sulfur conjugates. One plausible method for the synthesis of 2,5-bis(thiophen-2-ylsulfanyl)thiophene involves the palladium-catalyzed C-H arylation of 2,5-dibromothiophene (B18171) with 2-thiophenethiol. A general protocol for the 2,5-diheteroarylation of 2,5-dibromothiophene derivatives has been reported, which could be adapted for this purpose. This reaction typically uses a palladium catalyst in the presence of a base like potassium acetate (B1210297) in a solvent such as N,N-dimethylacetamide (DMA). nih.gov This direct C-H functionalization avoids the pre-functionalization of the coupling partners, offering a more atom-economical route. nih.gov

Another relevant strategy is the nucleophilic aromatic substitution (SNAr) of activated thiophenes with thiolates. For example, 3-nitro-substituted thiophene-2,5-dicarboxylates react with various thiols in the presence of a base to yield 3-sulfenyl-substituted derivatives. This method has been used to construct thieno[3,2-b]thiophene (B52689) molecules. While this example involves a nitro-leaving group, similar principles could apply to suitably activated halothiophenes. The synthesis of 2-thiophenethiol itself can be achieved by the reaction of thiophene with n-butyllithium followed by the addition of sulfur.

Heterocyclization Routes to Thiophene Derivatives

These methods involve the construction of the thiophene ring from acyclic precursors, often providing access to a wide range of substituted thiophenes.

The Gewald aminothiophene synthesis is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes. figshare.com The reaction proceeds via an initial Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. Microwave irradiation has been shown to improve reaction yields and shorten reaction times.

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene ring. sigmaaldrich.comnih.gov This reaction is a classic and straightforward method for preparing substituted thiophenes. sigmaaldrich.com

The Fiesselmann thiophene synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. This method provides a regiocontrolled assembly of trisubstituted thiophenes under mild conditions. A variation of this synthesis utilizes ynone trifluoroborate salts, which undergo a base-promoted condensation with alkylthiols to generate thiophene boronates with complete regiocontrol.

Table 3: Common Heterocyclization Routes to Thiophene Derivatives

| Reaction Name | Starting Materials | Key Reagents | Product Type |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophenes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | P₄S₁₀ or Lawesson's Reagent | Substituted Thiophenes |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Base | 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives |

Regioselective Synthesis of 2,5-Substituted Thiophene Frameworks

The construction of the this compound molecule is fundamentally a process of forming two carbon-sulfur bonds at specific positions on a central thiophene ring. The regioselectivity of this process is paramount, and it is typically achieved by starting with a pre-functionalized thiophene core, most commonly 2,5-dihalothiophenes such as 2,5-dibromothiophene or 2,5-diiodothiophene. This approach ensures that the incoming thiophenylsulfanyl groups are directed exclusively to the desired 2 and 5 positions.

Several modern catalytic cross-coupling reactions are instrumental in forging these aryl C-S bonds with high fidelity. These methods are valued for their compatibility with a wide range of functional groups and for their generally mild reaction conditions. nih.gov

Key Synthetic Strategies:

Copper-Catalyzed Cross-Coupling: Copper-based catalysts are widely used for the formation of C-S bonds. uu.nl In a typical synthesis of a molecule like this compound, 2,5-dihalothiophene would be reacted with 2-thiophenethiol in the presence of a copper catalyst. Simple, ligand-free copper salts such as copper(I) iodide (CuI) have proven effective, offering a straightforward and cost-efficient catalytic system. uu.nlacs.org The reaction generally proceeds under relatively mild conditions and demonstrates good chemoselectivity. uu.nl This method is an extension of the Ullmann condensation, a classic copper-catalyzed reaction for forming carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis offers a powerful and versatile alternative for C-S bond formation. rsc.org Reactions such as the Buchwald-Hartwig amination have been adapted for thiolation. In this context, a palladium complex, often featuring specialized phosphine ligands, catalyzes the coupling of an aryl halide (2,5-dihalothiophene) with a thiol (2-thiophenethiol). organic-chemistry.org Another significant palladium-catalyzed approach is direct C-H arylation, which can create 2,5-diheteroarylated thiophenes. researchgate.net This method can form C-C bonds between heteroaromatic rings and, by analogy, highlights palladium's efficacy in activating specific positions on the thiophene ring. researchgate.net

Stille and Suzuki Reactions: While primarily known for C-C bond formation, the principles of Stille (using organotin reagents) and Suzuki (using organoboron reagents) cross-coupling are central to the synthesis of 2,5-disubstituted thiophenes. nih.gov For instance, 2,5-dibromothiophene is a common starting material in these reactions to produce 2,5-diarylthiophenes, demonstrating the utility of this substrate for achieving the desired substitution pattern. nih.govnih.gov The same regiochemical control can be applied to C-S bond formation.

The synthesis of thiophene-based S-shaped double helicenes also employs highly regioselective processes, such as double oxidative photocyclization, underscoring the advanced chemical control achievable with thiophene frameworks. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of thiophene-sulfur conjugates are highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst System: The choice between copper and palladium is often dictated by substrate scope and desired conditions. Ligand-free copper(I) iodide is attractive for its simplicity and low cost. uu.nl For palladium-catalyzed reactions, the selection of the ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed in Suzuki-Miyaura cross-coupling reactions to achieve high conversion rates with low catalyst loading (0.5–5 mol%). mdpi.com In direct heteroarylation studies for synthesizing 2,5-diheteroarylated thiophenes, palladium acetate (Pd(OAc)₂) has been used effectively at catalyst loadings as low as 0.5–2 mol%. researchgate.net

Base and Solvent: The base plays a crucial role in the catalytic cycle, often facilitating the deprotonation of the thiol and the regeneration of the active catalyst. Inorganic bases like potassium acetate (KOAc) and cesium carbonate (Cs₂CO₃) are frequently found to be optimal. researchgate.netacs.org The solvent must be capable of solubilizing the reactants and be stable at the required reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. acs.orgresearchgate.net

Optimization studies often involve screening various combinations of these parameters to maximize product yield. For example, in the synthesis of beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophenes via a domino reaction forming multiple C-S bonds, a screen of different sulfur sources, bases, and solvents was conducted to identify the optimal conditions. acs.orgacs.org

Below are representative data tables illustrating the optimization process for related C-S and C-C bond-forming reactions on thiophene scaffolds, which inform the synthesis of this compound.

Table 1: Optimization of Palladium-Catalyzed Direct Heteroarylation of 2,5-Dibromothiophene

This table shows the effect of different palladium catalysts and bases on the yield of a 2,5-diheteroarylated thiophene, a structural analog to the target compound.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | KOAc | DMA | 140 | 79 |

| 2 | PdCl(C₃H₅)(dppb) (2) | KOAc | DMA | 140 | 81 |

| 3 | PdCl(C₃H₅)(dppb) (2) | NaOAc | DMA | 140 | 68 |

| 4 | PdCl(C₃H₅)(dppb) (2) | Cs₂CO₃ | DMA | 140 | <5 |

| 5 | PdCl(C₃H₅)(dppb) (2) | KOAc | DMA | 100 | 78 |

Data adapted from studies on the synthesis of 2,5-diheteroarylated thiophenes. researchgate.net

Table 2: Optimization for Thienannulation Domino Reaction

This table illustrates the screening of bases and solvents for a reaction involving the formation of multiple C-S bonds to create a fused thiophene system.

| Entry | Sulfur Source | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂S | K₂CO₃ | NMP | 145 | 64 |

| 2 | K₂S | K₂CO₃ | DMAc | 145 | 59 |

| 3 | K₂S | K₂CO₃ | DMF | 145 | 55 |

| 4 | K₂S | Cs₂CO₃ | NMP | 145 | 74 |

| 5 | K₂S | Cs₂CO₃ | NMP | 120 | 77 |

Data adapted from studies on the synthesis of beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophenes. acs.orgacs.org

These optimization tables highlight a general trend: cesium and potassium bases often provide superior results to sodium bases, and high boiling point polar aprotic solvents like DMA, NMP, or DMF are preferred. researchgate.netacs.org Furthermore, while high temperatures are often necessary to drive the reaction, they must be controlled to prevent catalyst decomposition or side reactions. rsc.org Through such systematic optimization, the yields of complex thiophene-sulfur conjugates can be significantly improved, making these synthetic methodologies robust and scalable.

Advanced Spectroscopic and Structural Elucidation of 2,5 Bis Thiophen 2 Ylsulfanyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 2,5-Bis(thiophen-2-ylsulfanyl)thiophene. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecule's connectivity can be constructed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the three thiophene (B33073) rings. The protons on the central thiophene ring are chemically equivalent due to the molecule's symmetry and would appear as a singlet. The protons on the two terminal thiophene rings would exhibit a more complex splitting pattern, likely an AMX spin system, characteristic of a 2-substituted thiophene. These protons would appear as distinct doublets of doublets, reflecting their coupling to adjacent protons on the same ring.

The ¹³C NMR spectrum would complement the proton data, showing separate signals for each unique carbon environment. The carbons directly bonded to the sulfur atoms (both in the thiophene rings and the sulfanyl (B85325) linkages) would appear at characteristic chemical shifts. Carbons at the 2- and 5-positions of the central ring, being bonded to the exocyclic sulfur atoms, would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on typical values for thiophene derivatives. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Central Thiophene H (H-3', H-4') | ~7.0-7.2 | - |

| Terminal Thiophene H-3 | ~7.1-7.3 | - |

| Terminal Thiophene H-4 | ~7.0-7.1 | - |

| Terminal Thiophene H-5 | ~7.4-7.6 | - |

| Central Thiophene C-2', C-5' | - | ~135-145 |

| Central Thiophene C-3', C-4' | - | ~125-130 |

| Terminal Thiophene C-2 | - | ~130-140 |

| Terminal Thiophene C-3 | - | ~127-132 |

| Terminal Thiophene C-4 | - | ~128-133 |

| Terminal Thiophene C-5 | - | ~125-130 |

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopic Investigations

The IR and Raman spectra of this compound are expected to be dominated by vibrational modes characteristic of the thiophene ring. Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene rings are expected to produce strong bands in the 1550-1400 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretching modes within the thiophene rings and in the C-S-C sulfanyl bridges are characteristic and typically appear in the 850-600 cm⁻¹ range. The presence of both endocyclic and exocyclic C-S bonds may lead to multiple distinct peaks in this region.

Ring breathing modes: The collective in-plane and out-of-plane bending and stretching of the thiophene rings give rise to a series of bands that are highly characteristic of the thiophene structure.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the C=C bonds and the C-S-C linkages, which may be weak or absent in the IR spectrum. The combination of both IR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is illustrative, based on known data for thiophene and its derivatives.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3050 |

| Thiophene C=C Stretch | 1530 - 1410 | 1530 - 1410 |

| Thiophene Ring Breathing | 1080 - 1030 | 1080 - 1030 |

| C-H In-plane Bend | 1250 - 1100 | 1250 - 1100 |

| C-S Ring Stretch | 850 - 800 | 850 - 800 |

| C-S-C Sulfanyl Stretch | 750 - 650 | 750 - 650 |

| C-H Out-of-plane Bend | 800 - 700 | 800 - 700 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's conformation and how it packs in a crystalline lattice, which influences its bulk properties.

While a specific crystal structure for this compound is not publicly available, analysis of closely related oligothiophenes, such as 2,5-bis(5-bromothiophen-2-yl)thiophene, reveals that these molecules tend to be nearly planar. It is therefore highly probable that this compound also adopts a relatively planar conformation, although some twisting around the C-S sulfanyl bonds is possible. The degree of planarity has significant implications for the molecule's electronic properties, as it affects the extent of π-conjugation across the three-ring system.

The solid-state packing would likely be governed by weak intermolecular interactions, such as π-π stacking between the electron-rich thiophene rings of adjacent molecules and sulfur-sulfur interactions.

Table 3: Predicted Crystallographic and Key Structural Parameters for this compound (Note: This table is hypothetical and based on data from structurally similar compounds like 2,5-bis(5-bromothiophen-2-yl)thiophene.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-S (Thiophene) Bond Length | ~1.71 - 1.73 Å |

| C-S (Sulfanyl) Bond Length | ~1.75 - 1.78 Å |

| C=C (Thiophene) Bond Length | ~1.36 - 1.38 Å |

| C-C (Thiophene) Bond Length | ~1.42 - 1.44 Å |

| C-S-C (Sulfanyl) Bond Angle | ~100 - 105° |

| Inter-ring Torsion Angle | < 20° |

Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Ion Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical ions. The radical cation of this compound can be generated electrochemically or chemically, and its electronic structure can be probed by EPR.

The EPR spectrum provides two key pieces of information: the g-value and the hyperfine coupling constants (hfc). The g-value is a measure of the radical's magnetic moment and is sensitive to the electronic environment of the unpaired electron, particularly the presence of heavy atoms like sulfur. For thiophene-based radical cations, g-values are typically slightly higher than that of a free electron (2.0023), often in the range of 2.0025 to 2.0050, reflecting spin-orbit coupling contributions from the sulfur atoms.

The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic nuclei (¹H) in the molecule. The magnitude of the hyperfine coupling constants is proportional to the spin density at each nucleus. Therefore, by analyzing the splitting pattern of the EPR signal, it is possible to map the distribution of the unpaired electron (the spin density) across the molecule. For the radical cation of this compound, it is expected that the spin density would be delocalized over all three thiophene rings, with the largest coupling constants likely associated with the protons on the central ring.

Table 4: Predicted EPR Parameters for the Radical Cation of this compound (Note: This table is predictive, based on published data for similar thiophene oligomer radical cations.)

| Parameter | Predicted Value |

| g-value | 2.0025 - 2.0040 |

| hfc (Central Ring Protons) | 0.1 - 0.3 mT |

| hfc (Terminal Ring Protons) | 0.05 - 0.2 mT |

Electrochemical Characterization and Redox Behavior of 2,5 Bis Thiophen 2 Ylsulfanyl Thiophene

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species. It provides crucial information about the oxidation and reduction potentials of a compound, the stability of the resulting charged species, and the reversibility of the electron transfer processes.

In the study of thiophene-based molecules, CV is employed to understand how the molecular structure influences the ease of electron removal (oxidation) and addition (reduction). For a series of 2,5-bis(het)aryl substituted thiophenes, which are structural analogues of 2,5-bis(thiophen-2-ylsulfanyl)thiophene, cyclic voltammetry reveals that these compounds can be both electrochemically oxidized and reduced. uni-halle.de

The reversibility of the redox processes is a key indicator of the stability of the electrogenerated charged species. A reversible process, characterized by a pair of well-defined oxidation and reduction peaks in the cyclic voltammogram, indicates that the radical ion is stable on the timescale of the CV experiment. For example, in a series of related compounds, a 2,5-bis-thienyl substituted thiophene (B33073) derivative exhibited a reversible oxidation, in contrast to some of its phenylene-containing counterparts. uni-halle.de

Below is a data table summarizing the redox potentials for a selection of 2,5-bis(het)aryl substituted thiophenes, which serve as models to estimate the behavior of this compound.

| Compound Analogue | Backbone Structure | Oxidation Potential (V vs Fc+/Fc) | Reduction Potential (V vs Fc+/Fc) | Reversibility (Oxidation) |

| 6e | Ph-Th-Ph | 1.03 | - | Irreversible |

| 12a | Ph-Th-Th | 0.93 | - | - |

| 16b | Th-Th-Th | 0.78 | -2.4 | Reversible |

This data is for analogous compounds and is intended to provide insight into the expected behavior of this compound.

Spectroelectrochemical Analysis of Electrogenerated Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the properties of electrochemically generated species. By monitoring the changes in the absorption spectrum (typically UV-Vis-NIR) as a potential is applied to the sample, it is possible to identify and characterize the radical cations and anions formed during redox processes. uni-halle.de

For thiophene-based oligomers, the formation of charged species is accompanied by the appearance of new absorption bands in the visible and near-infrared regions. These new bands are characteristic of the electronic transitions within the radical ions. The in situ triple method, which combines cyclic voltammetry, EPR (Electron Paramagnetic Resonance), and UV-Vis-NIR absorption spectroscopy, is a particularly powerful tool for these investigations. uni-halle.de

In the case of 2,5-bis-thienyl substituted thiophene analogues, spectroelectrochemical studies have confirmed the formation of stable radical ions upon oxidation and reduction. uni-halle.de For example, during the oxidation of a 2,5-bis-thienyl substituted thiophene derivative, the initial absorption bands of the neutral molecule decrease in intensity, while new, strong absorption bands appear at longer wavelengths, which is a hallmark of radical cation formation. uni-halle.de Similarly, new absorption features are observed upon reduction, corresponding to the formation of the radical anion.

The location and intensity of these new absorption bands provide valuable information about the electronic structure of the charged species. The charged species of these compounds often exhibit strong absorptions in the visible spectral region, which is a property that makes them interesting for applications in electrochromic devices. uni-halle.de

| Electrogenerated Species | Wavelength of Maximum Absorption (λmax) [nm] |

| Radical Cation (Analogue 16b•+) | 550, 1350 |

| Radical Anion (Analogue 16b•−) | 490, 600 |

This data is for the analogous compound 16b and is intended to provide insight into the expected behavior of this compound.

Investigation of Charge Carrier Formation and Stability

The formation and stability of charge carriers, which are the electrogenerated radical cations (holes) and radical anions (electrons), are critical for the performance of organic electronic devices. The stability of these species determines the operational lifetime and reliability of the device.

In the context of 2,5-bis(het)aryl substituted thiophenes, the stability of the charge carriers is intrinsically linked to the molecular structure. As revealed by cyclic voltammetry, the reversibility of the oxidation process is a direct indicator of the stability of the radical cation. For instance, the increased planarity and electronic delocalization in all-thiophene backbones contribute to a greater stability of the radical cation compared to systems containing less planar phenylene rings. uni-halle.de

EPR spectroelectrochemistry is a key technique for studying charge carrier formation as it directly detects the presence of unpaired electrons in radical ions. The hyperfine structure of the EPR signal can provide detailed information about the distribution of the spin density within the molecule. For cyano-substituted thiophene analogues, EPR studies have confirmed the formation of stable radical ions. uni-halle.de The spin density in these radicals is delocalized over the entire molecule, which is a crucial factor for charge transport. uni-halle.de

The distribution of the spin density is also influenced by the nature of the atoms within the thiophene rings. In 2,5-bis-thienyl substituted thiophenes, the sulfur atoms play a significant role in the spin density distribution in both the radical cation and anion. uni-halle.de This delocalization of the charge carrier over the molecular framework is a fundamental aspect of the high charge mobility observed in many thiophene-based organic semiconductors.

Theoretical and Computational Investigations of 2,5 Bis Thiophen 2 Ylsulfanyl Thiophene

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground-state properties of molecules. semanticscholar.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For thiophene-based derivatives, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

Commonly used functionals like Becke’s three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, paired with basis sets such as 6-311G(d,p), have proven effective in these calculations. semanticscholar.orgnih.gov The results of geometry optimization provide a detailed picture of the molecule's shape. For instance, in related thiophene (B33073) structures, DFT calculations have been used to predict the planarity of the thiophene rings and the orientation of substituent groups. researchgate.net In the solid state, intermolecular interactions can restrict the free rotation of molecular subunits, leading to a more planar structure, whereas in the gas phase, these groups may orient themselves to minimize steric hindrance. researchgate.net

The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's reactivity and physical properties.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| S1–C2 Bond Length | 1.73 - 1.75 Å | The distance between the sulfur and adjacent carbon atom in the thiophene ring. semanticscholar.org |

| C2–C3 Bond Length | ~1.37 Å | The carbon-carbon double bond length within the thiophene ring. |

| C3–C4 Bond Length | ~1.42 Å | The carbon-carbon single bond length within the thiophene ring. |

| S1–C2–C3 Bond Angle | 110.8° - 112.5° | The internal angle of the thiophene ring at the carbon adjacent to the sulfur. mdpi.com |

| C2–C3–C4 Bond Angle | ~112.5° | The internal angle of the thiophene ring between three carbon atoms. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. semanticscholar.org This extension of DFT is used to calculate the properties of electronic excited states, providing crucial information about a molecule's optical characteristics. researchgate.net TD-DFT can predict UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scispace.com

For conjugated thiophene systems, the lowest energy absorption bands typically correspond to π → π* transitions. nih.gov TD-DFT calculations help in assigning these spectral features to specific molecular orbital transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov The choice of functional and basis set is critical for obtaining accurate results, and functionals like B3LYP and M06-2X are often employed. researchgate.netscispace.com Theoretical findings are frequently compared with experimental spectra to validate the computational model. researchgate.net Studies on related compounds have shown that TD-DFT can effectively predict absorption maxima, although the calculated values may be systematically shifted compared to experimental data measured in solution due to solvent effects and molecular conformations. scispace.com The method is also used to understand phenomena like intramolecular charge transfer (ICT), which can significantly influence the optical and electronic properties of a molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and the LUMO of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.commdpi.com The spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com For materials used in organic electronics, a smaller HOMO-LUMO gap is often desirable as it relates to the material's ability to conduct electricity. researchgate.net

In thiophene-based systems, the HOMO and LUMO are typically π-orbitals delocalized across the conjugated backbone. researchgate.net DFT calculations are used to determine the energies of these orbitals and visualize their distribution. researchgate.net For 2,5-Bis(thiophen-2-ylsulfanyl)thiophene, the FMO analysis would likely show significant electron density from the sulfur lone pairs contributing to the HOMO, while the LUMO would be distributed across the π-system of the thiophene rings.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ionization potential and the ability to donate electrons. mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the electron affinity and the ability to accept electrons. mdpi.com |

| HOMO-LUMO Energy Gap | ΔEH-L | Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov |

| Chemical Hardness | η | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. nih.gov |

| Chemical Potential | μ | Describes the tendency of electrons to escape from a system; a negative value indicates stability. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and change shape. Molecular Dynamics (MD) simulations are used to study these time-dependent motions and interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational flexibility. rsc.org

For a molecule like this compound, which has rotatable single bonds connecting the thiophene rings, MD simulations can explore the potential energy surface associated with these rotations. This allows for the identification of different stable conformers and the energy barriers between them. researchgate.net Such conformational analysis is crucial because the relative orientation of the thiophene rings can significantly impact the molecule's electronic properties, such as the degree of π-conjugation.

MD simulations are also invaluable for studying intermolecular interactions in condensed phases (liquids or solids). They can model how multiple molecules pack together and interact, which is essential for understanding the properties of materials. researchgate.net For instance, simulations can reveal how intermolecular forces influence the arrangement of molecules in a crystal, which in turn affects properties like charge transport. researchgate.net

Quantum Chemical Calculations of Charge Transport Pathways

The performance of organic electronic devices, such as organic field-effect transistors (OFETs), depends heavily on the efficiency of charge transport through the material. nih.gov Quantum chemical calculations are essential for understanding the charge transport properties of thiophene-based molecules at a fundamental level. These calculations aim to predict key parameters that govern how easily an electron or a "hole" (the absence of an electron) can move from one molecule to the next.

A crucial parameter is the charge transfer integral (or electronic coupling), which quantifies the electronic interaction between adjacent molecules. A larger charge transfer integral facilitates more efficient charge hopping between molecules. Another important factor is the reorganization energy, which is the energy required to deform the molecule's geometry when it gains or loses an electron. A lower reorganization energy is generally better for charge transport.

For thiophene-based materials, studies have shown that molecular planarity and packing motifs strongly influence charge transport properties. rsc.orgresearchgate.net Calculations can be used to investigate how substitutions on the thiophene rings affect these parameters. By analyzing the crystal packing and calculating the charge transfer integrals for different pathways, researchers can identify the preferred directions for charge transport within the material. rsc.org These theoretical insights are vital for designing new organic semiconductors with improved performance. rsc.org

Polymerization and Oligomerization Strategies Involving 2,5 Bis Thiophen 2 Ylsulfanyl Thiophene As a Monomer

Oxidative Polymerization Techniques

Oxidative polymerization is a common and straightforward method for synthesizing conjugated polymers, including polythiophenes. This technique typically employs chemical oxidants, with iron(III) chloride (FeCl₃) being one of the most widely used due to its effectiveness and low cost. The general mechanism involves the oxidation of the monomer to form a radical cation. These radical cations then couple, eliminating protons to form dimers, oligomers, and ultimately the polymer chain.

For a monomer like 2,5-Bis(thiophen-2-ylsulfanyl)thiophene, oxidative polymerization would be expected to proceed via coupling at the terminal α-positions of the outer thiophene (B33073) rings. While specific studies on the oxidative polymerization of this exact compound are not prevalent, the principles established for other thiophene derivatives are applicable. The reaction involves the oxidation of the thiophene rings to generate radical cations, which then undergo coupling.

Another related approach is the cationic oxidative polymerization of diaryl disulfides using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method has been used to prepare poly(arylene sulfide)s and could potentially be adapted for monomers with pre-formed thioether linkages.

Table 1: Key Features of Oxidative Polymerization for Thiophene-Based Monomers

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Oxidant | Typically FeCl₃ or other Lewis acids. | FeCl₃ is a viable oxidant for initiating polymerization at the terminal thiophene rings. |

| Mechanism | Formation and coupling of radical cations. | The electron-rich thiophene rings are susceptible to oxidation to form reactive intermediates. |

| Solvent | Commonly chloroform, acetonitrile, or nitrobenzene. | Choice of solvent can influence polymer solubility and morphology. |

| Advantages | Simplicity, scalability, and cost-effectiveness. | Makes it an attractive method for bulk synthesis. |

| Disadvantages | Limited control over molecular weight and potential for side reactions or cross-linking. | May lead to structural defects that can affect material properties. |

Transition Metal-Catalyzed Polymerization

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the synthesis of well-defined conjugated polymers. Catalysts based on palladium and nickel are particularly effective for forming the carbon-carbon bonds necessary for polymer chain growth. Common methods include Kumada, Stille, and Suzuki cross-coupling reactions. nih.gov

For a monomer like this compound, this strategy would first require halogenation (e.g., bromination) of the terminal α-positions of the outer thiophene rings to create a di-functionalized monomer. This dihalo-monomer could then undergo polycondensation reactions. For instance, in a Suzuki polycondensation, the dihalo-monomer would be reacted with a bis(boronic acid) or bis(boronic ester) derivative of a comonomer in the presence of a palladium catalyst. researchgate.net Alternatively, Grignard metathesis (GRIM) polymerization, a type of Kumada coupling, could be employed where the dihalo-monomer is treated with a Grignard reagent followed by a nickel catalyst.

The use of transition metal catalysis is crucial for creating well-defined polymer architectures, including alternating copolymers, by carefully selecting the comonomers. nih.govnih.gov Although sulfur atoms can sometimes hinder catalyst activity, various ligand systems have been developed to overcome this challenge, enabling efficient C-S and C-C bond formation in sulfur-containing aromatic systems. nih.govresearchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Polymerization Methods

| Method | Catalyst System (Typical) | Monomer Requirement | Key Advantages |

|---|---|---|---|

| Suzuki Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Dihalide + Diboronic acid/ester | Good functional group tolerance; avoids toxic organotin reagents. nih.gov |

| Stille Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Dihalide + Distannane | Tolerant of a wide range of functional groups. nih.gov |

| Kumada Coupling (GRIM) | Ni(II) complex (e.g., Ni(dppp)Cl₂) | Dihalide + Grignard reagent | Can be a chain-growth mechanism, allowing for molecular weight control. rsc.org |

Electro-Polymerization of this compound Derivatives

Electropolymerization is a technique where a polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the monomer. windows.net This method is particularly useful for creating thin, uniform films for applications in sensors, electrochromic devices, and coatings. The process is initiated by the electrochemical oxidation of the monomer at the electrode surface to form radical cations, which then couple and propagate, similar to chemical oxidative polymerization. researchgate.net

The electropolymerization behavior of bis(oligothienyl) sulfides, a class of compounds to which this compound belongs, has been investigated. acs.org Studies show that these monomers can be electropolymerized via oxidative coupling at the terminal α-positions of the thiophene rings. acs.org The resulting poly(oligothienyl sulfide) films are electroactive, meaning they can be reversibly oxidized and reduced, often accompanied by a distinct color change (electrochromism). acs.org

However, not all bis(thienyl) sulfide (B99878) derivatives successfully form polymers upon electro-oxidation. The stability of the initially formed radical cation is a critical factor; if the radical cation is too stable or too soluble in the electrolyte solution, it may not undergo the necessary coupling reactions to form a polymer film. acs.org The electrochemical and optical properties of the resulting polymers can be tuned by modifying the structure of the thiophene units, for example, by using 3,4-ethylenedioxythiophene (B145204) (EDOT) instead of thiophene. Polymers derived from EDOT-containing sulfides have shown exceptional electrochemical stability. acs.orgacs.org

Table 3: Electrochemical Data for Bis(oligothienyl) Sulfide Monomers and Their Resulting Polymers

| Monomer | Monomer Oxidation Potential (Eₚ, V vs Ag/Ag⁺) | Polymer Redox Potential (E₁/₂, V vs Ag/Ag⁺) | Polymer Band Gap (Eg, eV) |

|---|---|---|---|

| Bis(thien-2-yl) sulfide | +1.46 (irreversible) | +1.17 | 2.53 |

| Bis(3-hexylthien-2-yl) sulfide | +1.27 (irreversible) | +0.94 | 2.21 |

| Bis((3,4-ethylenedioxy)thien-2-yl) sulfide | +1.20 (irreversible) | +0.76 | 1.94 |

Data derived from studies on related bis(oligothienyl) sulfide systems. acs.orgacs.org

Regioregularity Control in Thiophene Polymer Synthesis

Regioregularity is a critical concept in the synthesis of poly(3-substituted thiophene)s, such as the widely studied poly(3-hexylthiophene) (P3HT). It refers to the specific orientation of the monomer units within the polymer chain. For a 3-substituted thiophene, three types of couplings are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high percentage of HT couplings leads to a more planar polymer backbone, which enhances π-orbital overlap, increases crystallinity, and improves charge carrier mobility. rsc.orgnist.gov

Methods like the McCullough and Rieke syntheses, as well as Grignard Metathesis (GRIM) polymerization, were developed specifically to achieve high HT regioregularity in P3HT. rsc.org These methods rely on regiospecific metalation or the use of specific catalysts to control the coupling orientation.

For the monomer this compound, the concept of regioregularity as defined for P3HT is not directly applicable. The monomer itself is symmetrical (C₂ᵥ symmetry), and the polymerization occurs at the terminal α-positions of the outer thiophene rings. The internal structure is already fixed by the thioether linkages. Therefore, the primary structural concern is ensuring exclusive α,α'-coupling at the termini of the monomer rather than controlling the orientation of side chains.

If, however, substituted derivatives of this compound were used—for instance, with alkyl groups on the outer thiophene rings—then regioregularity would again become a crucial factor. In such a case, polymerization methods known to induce high regioregularity, such as catalyst-transfer polycondensation, would be necessary to synthesize well-ordered materials with optimal electronic properties. rsc.org The absence of such regiochemical defects is what allows the resulting polymers to self-assemble into well-ordered structures, which is fundamental to their performance in electronic devices. nist.gov

Applications of 2,5 Bis Thiophen 2 Ylsulfanyl Thiophene in Functional Materials

Organic Light-Emitting Diodes (OLEDs) Component Research

There is no available research literature indicating that 2,5-Bis(thiophen-2-ylsulfanyl)thiophene has been investigated as a component in Organic Light-Emitting Diodes.

Organic Field-Effect Transistors (OFETs) Active Layer Investigations

No studies have been found that investigate or report the use of this compound as an active layer in Organic Field-Effect Transistors.

Organic Photovoltaics (OPVs) and Solar Cell Material Development

There is no documented research on the development or use of this compound in the context of Organic Photovoltaics or solar cells.

Electrochromic Devices and Sensing Applications

The application of this compound in electrochromic devices or for sensing applications has not been reported in the available scientific literature.

Structure Function Relationships and Molecular Design Principles for 2,5 Bis Thiophen 2 Ylsulfanyl Thiophene Based Materials

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of 2,5-Bis(thiophen-2-ylsulfanyl)thiophene are highly sensitive to the nature and position of substituents on the thiophene (B33073) rings. By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's bandgap and optical absorption characteristics. rsc.orgresearchgate.net

The introduction of EDGs, such as alkyl or alkoxy groups, generally leads to a destabilization (increase in energy) of the HOMO level with a less pronounced effect on the LUMO level. This results in a narrowing of the HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, the incorporation of EWGs, such as cyano or nitro groups, tends to stabilize (decrease in energy) both the HOMO and LUMO levels, with a more significant effect on the LUMO. rsc.org This also leads to a reduced bandgap. researchgate.net The precise impact of a substituent is also dependent on its position on the thiophene rings. For instance, substitution at the 5,5''-positions of the terminal thiophene rings can lead to more significant changes in the electronic properties due to direct extension of the conjugated system.

The table below summarizes the general effects of different types of substituents on the electronic and optical properties of thiophene-based molecules, which are applicable to derivatives of this compound.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Bandgap | Expected Shift in Absorption/Emission |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Minor Increase | Decrease | Red-Shift |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Decrease | Significant Decrease | Decrease | Red-Shift |

| Halogens (e.g., -F, -Cl) | Decrease | Decrease | Varies | Can be either blue or red-shifted |

These substituent-induced modifications allow for the fine-tuning of the material's color and its performance in optoelectronic devices.

Role of Sulfur Bridges and Conjugation Pathways

The sulfur atoms in the thioether linkages of this compound play a crucial role in defining the molecule's three-dimensional structure and its electronic conjugation. Unlike a fully fused thiophene trimer, the sulfur bridges introduce a degree of conformational flexibility. The rotational freedom around the C-S bonds can influence the extent of π-orbital overlap between the adjacent thiophene rings.

Effective conjugation along the molecular backbone is essential for efficient charge transport. researchgate.net The lone pairs of electrons on the bridging sulfur atoms can participate in the π-system, creating a more extended and delocalized electronic structure. This delocalization is a key factor in the potential for high charge carrier mobility in materials based on this compound. The specific conformation adopted by the molecule, whether more planar or twisted, will directly impact the degree of conjugation and, consequently, its electronic properties. A more planar conformation generally leads to better π-orbital overlap and a smaller bandgap.

Molecular Engineering for Tunable Redox Potentials and Charge Transport

The redox potentials of this compound derivatives, which correspond to the energies required to remove or add an electron, can be precisely controlled through molecular engineering. As discussed, the introduction of EDGs will lower the oxidation potential (making it easier to remove an electron), while EWGs will increase the oxidation potential. Conversely, EWGs lower the reduction potential (making it easier to add an electron).

This tunability is critical for designing materials for specific electronic applications. For example, in organic field-effect transistors (OFETs), the HOMO level of a p-type semiconductor needs to be well-aligned with the work function of the source and drain electrodes for efficient hole injection. Similarly, for n-type semiconductors, the LUMO level must be matched with the electrodes for efficient electron injection.

The ability to control the redox potentials through substitution allows for the rational design of materials with ambipolar charge transport characteristics, meaning they can conduct both holes and electrons. Furthermore, the charge transport properties are not only governed by the electronic structure of individual molecules but also by their packing in the solid state. rsc.org

The following table illustrates the general trends in redox potentials based on substituent effects:

| Substituent Type | Oxidation Potential (p-doping) | Reduction Potential (n-doping) | Favored Charge Transport |

| Electron-Donating | Lowered | Raised | Hole (p-type) |

| Electron-Withdrawing | Raised | Lowered | Electron (n-type) |

| Neutral | Intermediate | Intermediate | Can be ambipolar |

Design Principles for Self-Assembling π-Stacked Architectures

The performance of organic electronic devices is heavily dependent on the supramolecular organization of the active materials in the solid state. thieme-connect.com For efficient charge transport, molecules like this compound need to self-assemble into well-ordered structures that facilitate intermolecular charge hopping. nih.gov A key design principle for achieving this is the promotion of π-π stacking interactions. researchgate.netrsc.org

Several molecular design strategies can be employed to encourage the formation of ordered π-stacked architectures:

Planarity of the Conjugated Core: A more planar molecular backbone enhances the propensity for face-to-face π-stacking.

Introduction of Intermolecular Interactions: The incorporation of functional groups capable of hydrogen bonding or other specific non-covalent interactions can guide the self-assembly process. harvard.edunih.gov

Side-Chain Engineering: The length and branching of alkyl side chains attached to the thiophene rings can be used to control the intermolecular spacing and solubility. Judicious choice of side chains can lead to the formation of lamellar structures with close packing of the conjugated backbones. umons.ac.be

By applying these principles, it is possible to direct the self-assembly of this compound derivatives into highly ordered thin films with favorable π-stacking distances, which is a prerequisite for high charge carrier mobility. nih.gov

Q & A

Q. What are the key considerations for synthesizing conjugated polymers using 2,5-Bis(thiophen-2-ylsulfanyl)thiophene as a monomer?

The synthesis typically involves Stille polymerization , where the monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) reacts with donor/acceptor units under microwave irradiation in anhydrous chlorobenzene . Critical parameters include solvent purity, reaction temperature, and microwave power to ensure high yields. Solubility challenges, particularly for polymers with short side chains, may require post-synthesis Soxhlet washing with chloroform to isolate soluble fractions . Structural confirmation relies on elemental analysis and NMR spectroscopy .

Q. How does the sulfur atom in thiophene derivatives influence their chemical reactivity?

The sulfur atom in thiophene introduces electron-rich aromaticity, enabling facile oxidation/reduction and conjugation extension. This property is pivotal in designing conjugated polymers for optoelectronics, as it enhances charge carrier mobility and stabilizes π-π stacking in solid-state materials .

Q. What spectroscopic methods are essential for characterizing this compound-based polymers?

NMR spectroscopy (¹H and ¹³C) and elemental analysis are primary tools for structural confirmation . For optoelectronic applications, UV-Vis spectroscopy and cyclic voltammetry are used to determine bandgap energies and redox potentials, respectively .

Advanced Research Questions

Q. How can solubility challenges during polymer synthesis be mitigated?

Poor solubility, especially for polymers with short alkyl side chains, can lead to incomplete polymerization and low yields. Strategies include:

- Using chlorobenzene as a high-boiling-point solvent to enhance solubility during microwave-assisted synthesis .

- Incorporating bulky substituents (e.g., tert-butyl groups) to improve solubility without compromising conjugation .

- Post-synthetic fractionation via Soxhlet extraction to isolate soluble polymer fractions .

Q. How do crystallographic studies inform the design of thiophene-based optoelectronic materials?

Single-crystal X-ray diffraction reveals molecular packing and orientation in the crystal lattice, which directly impacts charge transport. For example, thiophene/phenylene co-oligomers exhibit unique stacking modes that optimize intermolecular interactions, enhancing luminescence efficiency in LEDs . Computational modeling (DFT) can further predict electronic properties and guide structural modifications .

Q. What analytical applications does this compound have beyond polymer synthesis?

The compound serves as a calibration standard in Brunauer-Emmett-Teller (BET) surface area analysis and elemental carbon quantification. Its well-defined structure and thermal stability make it ideal for constructing standard curves in total organic carbon (TOC) and nitrogen (TN) measurements .

Q. How can conflicting spectroscopic data be resolved during polymer characterization?

Discrepancies in NMR or elemental analysis may arise from residual solvents, incomplete polymerization, or side reactions. Mitigation steps include:

- Rigorous purification via Soxhlet extraction .

- Cross-validation with matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry to confirm molecular weights .

- Repeating reactions under inert atmospheres to prevent oxidation of thiophene units .

Q. What strategies improve the photovoltaic performance of thiophene-based polymers?

- Side-chain engineering : Introducing fluorine atoms or alkyl groups enhances solubility and reduces recombination losses .

- Donor-acceptor architecture : Pairing this compound with electron-deficient units (e.g., benzothiadiazole) creates a charge-transfer gradient, improving exciton dissociation in solar cells .

- Post-processing treatments : Thermal annealing or solvent vapor exposure optimizes thin-film morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.